

A Technical Guide to the Physicochemical Characterization of 2,2-Difluorocyclopentanol

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Compound of Interest

Compound Name: **2,2-Difluorocyclopentanol**

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Abstract

Fluorinated alicyclic scaffolds are of increasing importance in medicinal chemistry, offering unique conformational constraints and physicochemical properties that can enhance drug efficacy and metabolic stability. **2,2-Difluorocyclopentanol** represents a key structural motif, notably identified as an intermediate in the synthesis of potent Janus kinase (JAK) inhibitors.^[1] ^[2]^[3]^[4]^[5] Despite its significance, a comprehensive public-domain characterization of its physical properties is lacking. This technical guide provides a systematic, field-proven framework for the complete physicochemical analysis of **2,2-difluorocyclopentanol**. It moves beyond a simple data sheet to detail the causality behind experimental choices and establish self-validating protocols, ensuring the generation of reliable and reproducible data critical for drug development pipelines.

Introduction: The Rationale for Fluorination in Alicyclic Scaffolds

The introduction of fluorine into organic molecules can profoundly alter their physical and biological properties.^[6]^[7] In the context of cyclic alcohols like cyclopentanol, geminal difluorination at a non-hydroxylated carbon, as in **2,2-difluorocyclopentanol**, is a strategic design element. This modification can induce significant changes in:

- Acidity (pKa): The strong electron-withdrawing effect of the two fluorine atoms can lower the pKa of the hydroxyl group, influencing hydrogen bonding capabilities.
- Lipophilicity (LogP): Fluorination often increases lipophilicity, which can modulate a molecule's ability to cross biological membranes.[8]
- Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated position resistant to metabolic oxidation, a common pathway for drug degradation.
- Conformational Preference: The steric bulk and electronic properties of the CF₂ group can lock the cyclopentane ring into a preferred conformation, which can be crucial for precise binding to a biological target.

Given these advantages, the ability to rigorously characterize fluorinated intermediates like **2,2-difluorocyclopentanol** is paramount for quality control, process optimization, and predictive modeling in drug discovery.

Foundational Properties and Predictive Analysis

While experimental data for **2,2-difluorocyclopentanol** is not extensively published, we can establish a baseline for comparison and guide our analysis by examining the parent compound, cyclopentanol, and leveraging computational predictions. A commercial supplier lists the CAS number 1545583-60-5 for **2,2-difluorocyclopentanol**.[9][10]

Table 1: Comparative and Predicted Physicochemical Properties

Property	Cyclopentanol (Experimental)	2,2- Difluorocyclopenta- nol (Predicted/Theoreti- cal)	Rationale for Prediction
Molecular Formula	C ₅ H ₁₀ O	C ₅ H ₈ F ₂ O	Direct substitution of 2H for 2F.
Molecular Weight	86.13 g/mol [11][12]	122.11 g/mol [10]	Calculated from atomic masses.
Boiling Point	139-140 °C[11][12] [13][14]	Expected to be lower than cyclopentanol.	Fluorination often reduces intermolecular van der Waals forces, lowering the boiling point despite the increase in molecular weight.[6]
Density	~0.949 g/mL at 25 °C[11][12][14]	Expected to be > 1.1 g/mL.	The high atomic mass of fluorine significantly increases density.
Lipophilicity (XLogP3- AA)	0.8[15]	1.1[10]	The addition of fluorine atoms generally increases the partition coefficient.
pKa	~16-18 (typical for alcohols)	Expected to be lower (~14-15).	The inductive effect of the two fluorine atoms withdraws electron density, making the hydroxyl proton more acidic.[16]

Structural Confirmation and Purity Assessment: A Spectroscopic Approach

Before measuring bulk physical properties, the identity, structure, and purity of the synthesized **2,2-difluorocyclopentanol** must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Experimental Protocol: NMR Spectroscopy

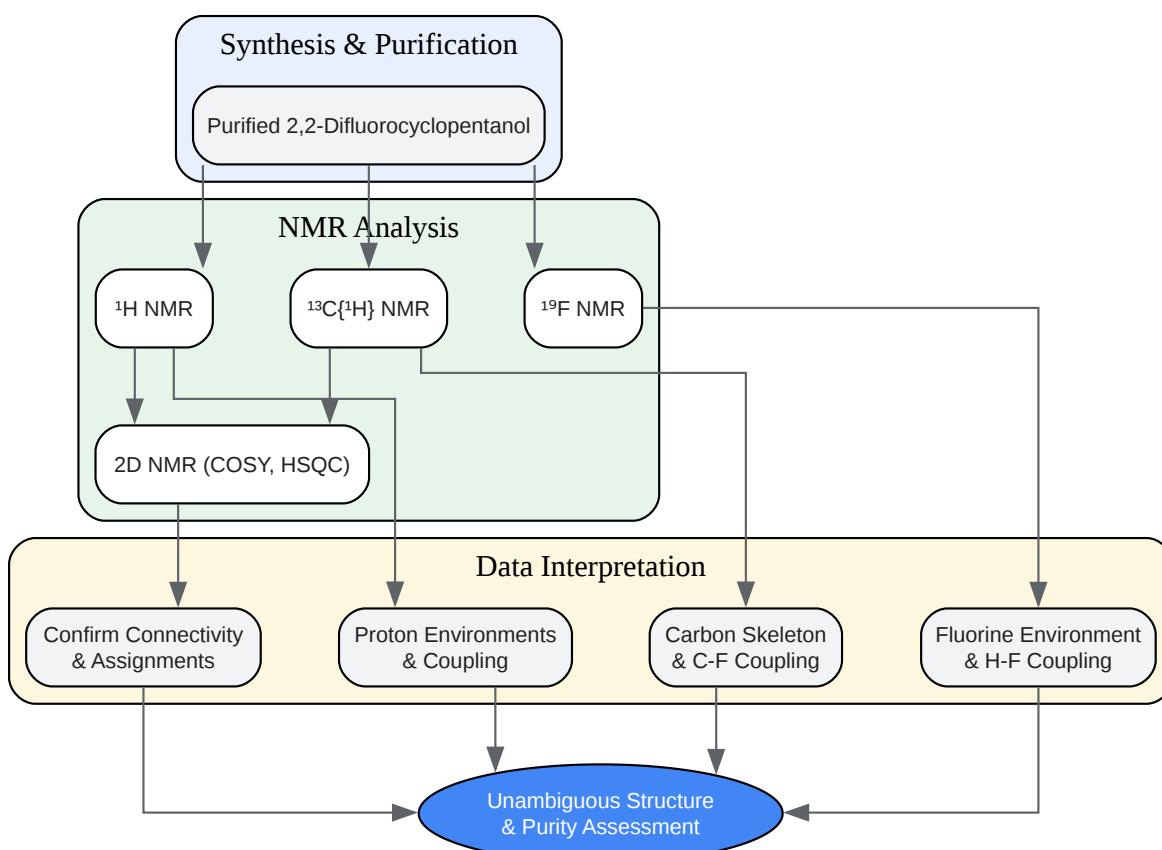
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- 1D Experiments:
 - ^1H NMR: Provides information on the proton environments.
 - $^{13}\text{C}\{^1\text{H}\}$ NMR: Provides information on the carbon environments.
 - ^{19}F NMR: Crucial for confirming the fluorine environment.
- 2D Experiments (if structure is ambiguous):
 - COSY (^1H - ^1H): To establish proton-proton coupling networks.
 - HSQC (^1H - ^{13}C): To correlate protons with their directly attached carbons.

Expected Spectral Features for 2,2-Difluorocyclopentanol

- ^1H NMR: Expect complex multiplets for the aliphatic protons. The proton on C1 (the carbon bearing the -OH group) will likely appear as a multiplet, its chemical shift influenced by the neighboring CF_2 group. The -OH proton will appear as a broad singlet, which can be exchanged with D_2O .

- $^{13}\text{C}\{^1\text{H}\}$ NMR: The carbon at C2 will be significantly affected by the attached fluorines, appearing as a triplet due to ^{1}JCF coupling. The C1 and C3 carbons will also show coupling to fluorine (^{2}JCF).
- ^{19}F NMR: A single resonance is expected (as the two fluorine atoms are chemically equivalent), which will be split into a complex multiplet due to coupling with the neighboring protons on C1 and C3.

The following diagram outlines the workflow for comprehensive structural elucidation.



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Caption: Workflow for NMR-based structural verification.

Determination of Key Physical Properties

With the compound's identity and purity confirmed, the following protocols can be employed to determine its core physical properties.

Boiling Point Determination

The boiling point is a critical indicator of volatility and purity. The Thiele tube method is suitable for the small quantities typical in research settings.[20]

- Setup: Add 0.5 mL of the sample to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.
- Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.[20][21]
- Heating: Gently heat the arm of the Thiele tube. Observe the capillary tube.[22]
- Observation: Heat until a rapid and continuous stream of bubbles emerges from the capillary tube.[23]
- Measurement: Turn off the heat. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[20][21][23]

This method is self-validating as the equilibrium between vapor pressure and atmospheric pressure is directly observed.[21]

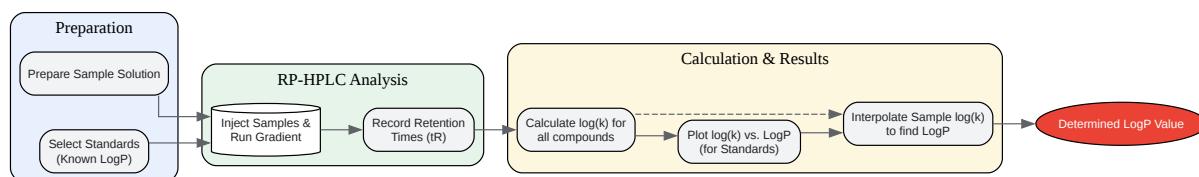
Lipophilicity (LogP) Determination

Lipophilicity is a crucial parameter for predicting drug absorption and distribution.[8][24] The shake-flask method is the gold standard, but for higher throughput, RP-HPLC is a reliable alternative.[25][26]

- System Preparation: Use a C18 column with a mobile phase gradient of water and acetonitrile (or methanol).
- Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the analyte.

- Analysis: Inject the standards and the **2,2-difluorocyclopentanol** sample. Record the retention time (t_R) for each compound.
- Calculation:
 - Calculate the capacity factor (k) for each compound: $k = (t_R - t_0) / t_0$, where t_0 is the column dead time.
 - Plot $\log(k)$ versus the known LogP values for the standards.
 - Determine the LogP of the sample by interpolating its $\log(k)$ value on the calibration curve.

The trustworthiness of this protocol relies on the quality of the linear calibration curve ($R^2 > 0.98$) and the use of well-characterized standards.



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Caption: Experimental workflow for LogP determination via RP-HPLC.

Solubility and pKa

Solubility in both aqueous and organic media is fundamental to formulation development. Fluorinated alcohols can exhibit unique solubility profiles due to their distinct hydrogen bonding capabilities.[16][27][28] The pKa of the hydroxyl group, influenced by the gem-difluoro motif, will govern ionization and thus solubility in aqueous buffers.

- Solution Prep: Prepare a dilute (~1 mM) solution of **2,2-difluorocyclopentanol** in a mixed solvent system (e.g., water/methanol) to ensure solubility across the pH range.

- Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated electrode.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

This method provides a direct measure of the compound's acidity and is essential for predicting its behavior at physiological pH.

Conclusion

The systematic characterization of **2,2-difluorocyclopentanol** is a critical, multi-step process that underpins its effective use in advanced pharmaceutical synthesis. By employing a logical workflow that begins with unambiguous structural verification via NMR and proceeds to precise measurement of key physical properties like boiling point, lipophilicity, and pKa, researchers can build a robust and reliable data package. This guide provides the necessary protocols and theoretical grounding to ensure that the data generated is not only accurate but also defensible, forming a solid foundation for subsequent process development, scale-up, and regulatory filings.

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